3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide

Catalog No.
S2668895
CAS No.
1989671-43-3
M.F
C3H8IN5
M. Wt
241.036
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodid...

CAS Number

1989671-43-3

Product Name

3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)hydrazine;hydroiodide

Molecular Formula

C3H8IN5

Molecular Weight

241.036

InChI

InChI=1S/C3H7N5.HI/c1-8-2-5-7-3(8)6-4;/h2H,4H2,1H3,(H,6,7);1H

InChI Key

VTZJUVVLGYUMCT-UHFFFAOYSA-N

SMILES

CN1C=NN=C1NN.I

solubility

not available

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is a nitrogen-containing heterocyclic compound characterized by its unique triazole structure. Its molecular formula is C₃H₈IN₅, with a molecular weight of approximately 241.03 g/mol . This compound features a hydrazine group attached to the triazole ring, which enhances its potential biological activity and reactivity in various chemical processes.

Due to the presence of both hydrazine and triazole functionalities. Notable reactions include:

  • Nucleophilic Substitution: The hydrazine moiety can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form hydrazones.
  • Cyclization Reactions: It may participate in cyclization to form more complex heterocyclic structures.

These reactions are crucial for its application in medicinal chemistry and material science.

Compounds containing the 1,2,4-triazole framework have been shown to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Many derivatives demonstrate antibacterial and antifungal properties.
  • Anticancer Properties: Some studies suggest that triazole derivatives may inhibit cancer cell proliferation.
  • Antiviral Effects: Triazoles have been explored for their potential in antiviral drug development .

The specific biological activity of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide remains an area for further research but is expected to align with these general trends due to its structural characteristics.

The synthesis of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide typically involves multi-step chemical processes. A common synthetic route includes:

  • Formation of 4-Methyl-4H-1,2,4-triazole: This can be achieved through cyclization reactions starting from appropriate hydrazine derivatives.
  • Hydroiodide Formation: The hydroiodide salt can be formed by treating the base form of the compound with hydroiodic acid.

This method allows for the production of high-purity compounds suitable for further applications .

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Material Science: Its unique structure could be utilized in synthesizing novel materials with specific optical or electronic properties.
  • Agricultural Chemistry: Similar compounds have shown promise as agrochemicals due to their biological activity .

Interaction studies involving 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide focus on its binding affinity with biological targets. Preliminary studies suggest that its hydrazine and triazole functionalities may interact favorably with enzymes or receptors involved in disease pathways. Further research is needed to elucidate these interactions fully and assess their therapeutic potential.

Several compounds share structural similarities with 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochlorideTriazole derivativeExhibits antimicrobial properties
5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-thiolTriazole-thiol hybridPotential antiviral activity
1,2,3-TriazolesGeneral classKnown for diverse biological activities

Uniqueness

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is unique due to its specific combination of hydrazine and triazole functionalities, which may provide distinct reactivity patterns and biological activities compared to other similar compounds. Its potential as a therapeutic agent makes it a subject of interest in ongoing research.

Dates

Last modified: 04-14-2024

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